3,4-Dimethylphenylsulfonylethanol
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Overview
Description
3,4-Dimethylphenylsulfonylethanol is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenylsulfonylethanol typically involves the sulfonation of 3,4-dimethylphenol followed by the introduction of an ethanol group. One common method includes:
Sulfonation: Reacting 3,4-dimethylphenol with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Ethanol Introduction: The sulfonated intermediate is then reacted with ethylene oxide or ethanol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions such as temperature and pressure are crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields sulfide derivatives.
Substitution: Results in various substituted phenylsulfonylethanol compounds depending on the reagent used.
Scientific Research Applications
3,4-Dimethylphenylsulfonylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying the function of key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenylsulfonylethanol
- 2,4-Dimethylphenylsulfonylethanol
- 3,5-Dimethylphenylsulfonylethanol
Uniqueness
3,4-Dimethylphenylsulfonylethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness can result in distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZUETXZTXNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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